N-(thiophen-3-ylmethyl)hexan-1-amine

Catalog No.
S13589957
CAS No.
M.F
C11H19NS
M. Wt
197.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(thiophen-3-ylmethyl)hexan-1-amine

Product Name

N-(thiophen-3-ylmethyl)hexan-1-amine

IUPAC Name

N-(thiophen-3-ylmethyl)hexan-1-amine

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

InChI

InChI=1S/C11H19NS/c1-2-3-4-5-7-12-9-11-6-8-13-10-11/h6,8,10,12H,2-5,7,9H2,1H3

InChI Key

OCJSCPLXYUHCFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CSC=C1

N-(thiophen-3-ylmethyl)hexan-1-amine is an organic compound characterized by the presence of a thiophene ring and a hexan-1-amine chain. Its chemical formula is C11H15NC_{11}H_{15}N and it is classified as a substituted amine due to the presence of an amine group (-NH2) attached to a hexane backbone, which is further substituted with a thiophen-3-ylmethyl group. This unique structure imparts distinct chemical properties that make it of interest in various fields, including organic chemistry and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into thiol or amine derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The thiophene ring allows for electrophilic substitution reactions, leading to various substituted derivatives when treated with electrophilic reagents like bromine or chlorinating agents.

These reactions enable the compound to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Research into the biological activity of N-(thiophen-3-ylmethyl)hexan-1-amine indicates potential interactions with biomolecules. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds. These interactions may influence enzyme activity or receptor modulation, suggesting potential applications in pharmacology and biochemistry.

The synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine typically involves the reaction between thiophen-3-ylmethanol and hexan-1-amine. This reaction is generally performed under controlled conditions, often in the presence of a catalyst and inert atmosphere to minimize side reactions.

Industrial Production

In industrial settings, continuous flow reactors are utilized for large-scale synthesis. These reactors provide precise control over reaction parameters, ensuring consistent product quality. Advanced purification techniques are employed to enhance scalability and efficiency.

N-(thiophen-3-ylmethyl)hexan-1-amine has diverse applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
  • Medicine: Ongoing research explores its role as a pharmaceutical intermediate or active ingredient.
  • Industry: It is used in developing materials with specific electronic or optical properties.

Studies on the interaction of N-(thiophen-3-ylmethyl)hexan-1-amine with biological systems have focused on its binding affinity to various targets. The compound's ability to participate in π-π stacking and hydrogen bonding makes it a candidate for further investigation in drug design and development.

Several compounds share structural similarities with N-(thiophen-3-ylmethyl)hexan-1-amine:

Compound NameStructure TypeNotable Features
ThiopheneAromatic ringSimple sulfur-containing aromatic compound
Thiophen-3-ylmethanolAlcohol derivativePrecursor in the synthesis of N-(thiophen-3-ylmethyl)hexan-1-amine
Hexan-1-aminePrimary amineAnother precursor used in synthesis
N-(Thiophen-2-ylmethyl)butan-1-amSimilar structureVariation in alkyl chain length

Uniqueness

N-(thiophen-3-ylmethyl)hexan-1-amine stands out due to its specific combination of a thiophene ring and a hexylamine chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.12382078 g/mol

Monoisotopic Mass

197.12382078 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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